4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Description
“4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that is used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is then followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring . The ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. The compound undergoes a series of reactions including oxidation, esterification, addition, substitution, cyclization, methylation, and alkaline hydrolysis .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the citric acid cycle .
Mode of Action
If it acts similarly to other sdhi inhibitors, it would bind to the active site of the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid would disrupt the citric acid cycle, a crucial pathway for energy production in cells. This disruption could lead to a decrease in ATP production, affecting various downstream processes dependent on this energy source .
Result of Action
The inhibition of succinate dehydrogenase could potentially lead to cell death due to energy deprivation .
Properties
IUPAC Name |
4-carbamoyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-2-3(5(7)10)4(8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNCANRNMTFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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